BIX 02565

Catalog No.
S521511
CAS No.
M.F
C26H30N6O2
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIX 02565

Product Name

BIX 02565

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N

SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Solubility

Soluble in DMSO

Synonyms

BIX 02565;BIX-02565; BIX02565.

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Description

The exact mass of the compound (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide is 458.243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Target: RSKs are a family of serine/threonine kinases involved in various cellular processes, including cell growth, proliferation, and survival. BIX 02565 is being studied as a potential inhibitor of RSKs.

Inhibitor molecules can block the activity of enzymes, and understanding how BIX 02565 interacts with RSKs could provide valuable insights into these cellular pathways. Researchers can utilize BIX 02565 as a tool to study the specific roles of RSKs in various biological processes.

  • Applications

    BIX 02565's potential to modulate RSK activity holds promise for several research areas, including:

    • Cancer research: RSKs are implicated in the development and progression of some cancers []. Studying how BIX 02565 affects RSK activity in cancer cells could help researchers identify new therapeutic targets.
    • Understanding cell signaling: RSKs are part of complex signaling cascades within cells. By studying how BIX 02565 disrupts these pathways, researchers can gain a better understanding of how cells communicate and respond to stimuli.
    • Neurodegenerative diseases: RSKs have been linked to the development of some neurodegenerative diseases []. Investigating the effects of BIX 02565 on RSK activity in these contexts could provide new avenues for research.

BIX 02565 is a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase involved in various cellular processes, including cell growth, survival, and metabolism. It exhibits an inhibitory concentration (IC50) of approximately 1 nM, making it an effective tool for studying RSK2's role in signaling pathways and its implications in disease states such as cancer and cardiovascular disorders . The compound is characterized by its unique chemical structure that allows for its specific action against RSK2 without significantly affecting other kinases .

  • Benzimidazole derivatives are known to have various biological activities, including antiparasitic and antifungal properties [].
  • Indole rings are present in many biologically active molecules, including some neurotransmitters.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult available safety data sheets (SDS) for any similar compounds.

BIX 02565 primarily functions through the inhibition of RSK2, which plays a crucial role in the phosphorylation of various substrates, including the sodium/hydrogen exchanger (NHE1). The compound has been shown to decrease the phosphorylation of NHE1 at serine 703 in response to stimuli such as serum or angiotensin II, indicating its role in modulating intracellular signaling pathways related to cardiac function .

The inhibition mechanism involves competitive binding to the ATP-binding site of RSK2, thereby preventing substrate phosphorylation. This specificity is crucial for minimizing off-target effects that could arise from broader kinase inhibition .

BIX 02565 has demonstrated significant biological activity in various experimental models. In cardiac studies, it has been shown to limit ischemia/reperfusion injury by inhibiting RSK2-mediated pathways that lead to calcium overload and myocardial stunning. Specifically, treatment with BIX 02565 resulted in a marked reduction in pS703-NHE1 levels, which correlates with improved cardiac function post-injury .

Additionally, BIX 02565 has been implicated in influencing adrenergic receptor subtypes related to vascular tone regulation, highlighting its potential therapeutic applications beyond cardiac conditions .

The synthesis of BIX 02565 begins with a Boc-protected carbamate derivative, which undergoes treatment with thionyl chloride to form a cyclic intermediate. Subsequent reactions involve various coupling and deprotection steps to yield the final product. The detailed synthetic pathway allows for the generation of high-purity BIX 02565 suitable for biological studies .

BIX 02565 is primarily utilized in research settings to explore the role of RSK2 in cellular signaling and disease mechanisms. Its applications include:

  • Cardiovascular Research: Investigating protective mechanisms against ischemia/reperfusion injury.
  • Cancer Studies: Understanding RSK2's involvement in tumor growth and survival pathways.
  • Pharmacological Development: Serving as a lead compound for the development of new therapeutic agents targeting RSK-related diseases.

Studies have shown that BIX 02565 interacts specifically with RSK2 without significantly affecting other kinases or pathways. This selectivity is crucial for understanding the precise roles of RSK2 in various biological contexts. Interaction studies often focus on its effects on downstream signaling molecules and physiological responses under different experimental conditions .

BIX 02565 shares structural and functional similarities with several other kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinaseIC50 ValueUnique Features
BIX 02565RSK21 nMHighly selective for RSK2; significant effects on cardiac function
BI-D1870RSK1~10 nMLess selective; broader range of kinase inhibition
PF-4708671RSK1/RSK2~50 nMDual inhibitor; affects both isoforms
GSK-269962RSK2~5 nMSelective but less potent than BIX 02565

BIX 02565's exceptional potency and selectivity make it a valuable tool for dissecting RSK2's biological roles and developing targeted therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

458.24302422 g/mol

Monoisotopic Mass

458.24302422 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BIX 02565

Dates

Modify: 2023-08-15
1: Ludwik KA, Lannigan DA. Ribosomal S6 kinase (RSK) modulators: a patent review. Expert Opin Ther Pat. 2016 Sep;26(9):1061-78. doi: 10.1080/13543776.2016.1212839. PubMed PMID: 27410995.
2: Shi X, O'Neill MM, MacDonnell S, Brookes PS, Yan C, Berk BC. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury. J Cardiovasc Pharmacol Ther. 2016 Mar;21(2):177-86. doi: 10.1177/1074248415591700. PubMed PMID: 26130615; PubMed Central PMCID: PMC4822162.
3: Edgar AJ, Trost M, Watts C, Zaru R. A combination of SILAC and nucleotide acyl phosphate labelling reveals unexpected targets of the Rsk inhibitor BI-D1870. Biosci Rep. 2014 Feb 1;34(1). pii: e00091. PubMed PMID: 27919044; PubMed Central PMCID: PMC3908613.
4: Edgar AJ, Trost M, Watts C, Zaru R. A combination of SILAC and nucleotide acyl phosphate labelling reveals unexpected targets of the Rsk inhibitor BI-D1870. Biosci Rep. 2013 Dec 17. [Epub ahead of print] PubMed PMID: 24341623.
5: Fryer RM, Muthukumarana A, Chen RR, Smith JD, Mazurek SN, Harrington KE, Dinallo RM, Burke J, DiCapua FM, Guo X, Kirrane TM, Snow RJ, Zhang Y, Soleymanzadeh F, Madwed JB, Kashem MA, Kugler SZ, O'Neill MM, Harrison PC, Reinhart GA, Boyer SJ. Mitigation of off-target adrenergic binding and effects on cardiovascular function in the discovery of novel ribosomal S6 kinase 2 inhibitors. J Pharmacol Exp Ther. 2012 Mar;340(3):492-500. doi: 10.1124/jpet.111.189365. PubMed PMID: 22128344.
6: Kirrane TM, Boyer SJ, Burke J, Guo X, Snow RJ, Soleymanzadeh L, Swinamer A, Zhang Y, Madwed JB, Kashem M, Kugler S, O'Neill MM. Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorg Med Chem Lett. 2012 Jan 1;22(1):738-42. doi: 10.1016/j.bmcl.2011.10.029. PubMed PMID: 22056746.

Explore Compound Types